COMU

描述

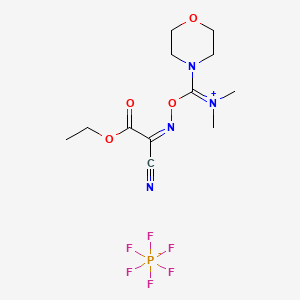

COMU is a peptide coupling reagent that is safer and more efficient . It has equal or even superior performance to HATU . It is non-explosive and does not contain a benzotriazole moiety . It is suitable for both solution phase and solid phase peptide synthesis .

Synthesis Analysis

This compound is a highly efficient coupling reagent that produces yields as good as or better than HATU . The dimethylmorpholino skeleton in this compound affords high solubility in DMF, permitting solutions to be prepared that are approximately four times as concentrated as HBTU or HATU solutions .Molecular Structure Analysis

The empirical formula of this compound is C12H19F6N4O4P . Its molecular weight is 428.27 . The SMILES string representation of this compound isF [P-] (F) (F) (F) (F)F.CCOC (=O)C (=NO\\C (N1CCOCC1)= [N+] (/C)C)C#N . Chemical Reactions Analysis

This compound is used in coupling reactions . It has been found to have high solubility and stability in typical solvents . It also has utmost retention of configuration with low to non-existent racemization .Physical and Chemical Properties Analysis

This compound is a crystalline substance . It is used in coupling reactions . It has a high solubility and stability in typical solvents .科学研究应用

嵌入超多孔阿拉伯胶冷凝网络中的腐殖酸颗粒

Suner 和 Sahiner(2018 年)的研究提出了开发一种嵌入腐殖酸颗粒的通用超多孔阿拉伯胶冷凝网络。这项在恰纳卡莱奥塞基兹马特大学(COMU)进行的工作突出了此类材料在环境和材料科学等各个科学领域的潜在应用(Suner & Sahiner, 2018)。This compound 的科学奖项和研究文化

This compound 的第 XXXVI 届科学奖展示了该机构致力于在学术界培养研究文化的承诺。霍夫和罗德里格斯(2017 年)描述的这项举措强调了在科学界培育研究的重要性以及学术奖在促进研究卓越性中的作用(Hoff & Rodrigues, 2017)。FMUSP - this compound 的大学医学会议

Ramalho、Vasconcelos 和 Cippiani(2008 年)概述了 FMUSP - this compound 的大学医学会议的历史和影响,展示了其在促进医学教育、刺激科学研究和促进学术界文化融合方面的作用。该年度活动始于 1982 年,一直是推进医学研究和教育的重要工具(Ramalho, Vasconcelos, & Cippiani, 2008)。计算机在教育(COMPU-EDU)和科学演变

Moreno-Guerrero 等人(2022 年)通过文献计量方法分析了计算机在教育领域(COMPU-EDU)的文献。他们的研究揭示了计算机技术在教育研究中的重大影响,以及它如何塑造教学和学习过程(Moreno-Guerrero 等,2022)。协作复杂计算环境(Com-Com)

Petrenko(2015 年)讨论了 Com-Com 环境,该环境为跨多个领域的计算任务提供了动态基础设施和用户驱动的应用程序开发。这种方法有助于创建用于高性能计算和数据挖掘研究的软件,展示了其在科学计算中的应用(Petrenko, 2015)。药学大学生的科学研究观点

Asdaq 等人(2022 年)的一项研究评估了药学大学生的科学研究观点。这项研究强调了培养研究环境和改进学生研究实践的重要性,这对于推进科学探究和教育至关重要(Asdaq 等,2022)。学术研究中的可组合基础设施

Long 等人(2022 年)描述了在学术环境中实施可组合基础设施以加速研究和发现。该系统使研究人员能够为各种科学应用定制资源,展示了技术在学术研究中的集成(Long 等,2022)。土耳其学术界的教学与研究关系

Çalıkoğlu、Seggie 和 Uslu(2020 年)的研究重点关注土耳其学术界教学与研究之间的相互作用,得到了 this compound-BAP 的支持。这项研究强调了整合教学和研究以提高学术质量和产出的重要性(Çalıkoğlu, Seggie, & Uslu, 2020)。

作用机制

Target of Action

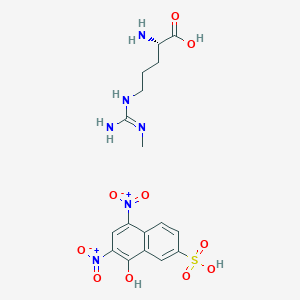

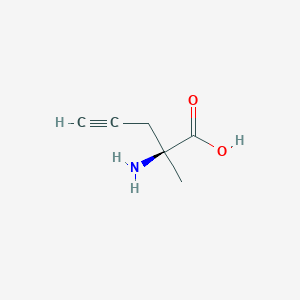

COMU, a third-generation uronium-type coupling reagent, is primarily used in peptide synthesis . Its primary targets are the carboxylic acid groups of amino acids, which it reacts with to form peptide bonds .

Mode of Action

This compound is based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and a morpholino carbon skeleton . The presence of the morpholino group significantly influences the solubility, stability, and reactivity of the reagent . This compound performs extremely well in the presence of only one equivalent of base, confirming the effect of the hydrogen bond acceptor in the reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis. It facilitates the formation of peptide bonds, which are crucial for the creation of peptides and proteins . The by-products of this compound are water-soluble and easily removed, making it an excellent choice of coupling reagent for solution-phase peptide synthesis

安全和危害

生化分析

Biochemical Properties

COMU plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The morpholino group in this compound enhances its solubility and stability, thereby improving its reactivity .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by enabling the formation of peptide bonds, which are essential for protein synthesis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its unique structure, which includes a morpholino carbon skeleton and Oxyma . This structure allows this compound to perform well even in the presence of only one equivalent of base, confirming the effect of the hydrogen bond acceptor in the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates excellent stability over time . Its by-products are water-soluble and easily removed, making it an excellent choice for solution-phase peptide synthesis .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its use in peptide synthesis suggests that its effects would vary based on the specific requirements of the peptide being synthesized .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, facilitating the formation of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be largely determined by its role in peptide synthesis . Its solubility and stability, conferred by the morpholino group, would influence its localization and accumulation .

Subcellular Localization

Given its role in peptide synthesis, it is likely to be found wherever this process is taking place within the cell .

属性

IUPAC Name |

[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-DZOOLQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659200 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075198-30-9 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

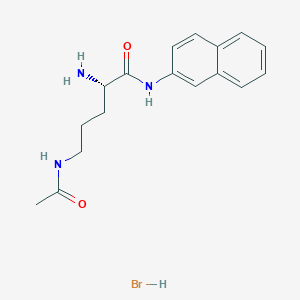

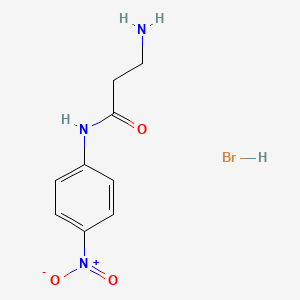

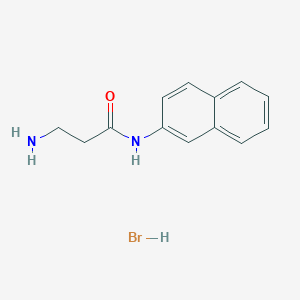

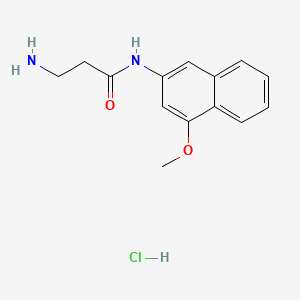

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Comu?

A1: The molecular formula of this compound is C12H20N5O4PF6, and its molecular weight is 445.3 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic characterization of this compound, information regarding its structure can be found in chemical databases such as PubChem and ChemSpider.

Q3: How stable is this compound in commonly used peptide synthesis solvents?

A3: this compound exhibits limited hydrolytic stability in dimethylformamide (DMF) [, , ]. Research has shown that its stability after 24 hours in DMF is only 14% [].

Q4: Are there any alternative solvents where this compound shows improved stability?

A4: Yes, this compound demonstrates significantly higher stability in solvents like γ-valerolactone (GVL) and acetonitrile (ACN). After 24 hours, its stability in GVL and ACN is 88% and 89%, respectively [].

Q5: What are the main applications of this compound?

A5: this compound is primarily utilized as a coupling reagent in both solution-phase and solid-phase peptide synthesis. Its primary function is to facilitate the formation of amide bonds between amino acids during peptide chain elongation [, , ].

Q6: How does the performance of this compound compare to other commonly used coupling reagents?

A6: While this compound offers advantages like high solubility and a water-soluble byproduct, its coupling efficiency in in situ neutralization Boc-SPPS has been observed to be lower than that of HBTU and HCTU, especially when using polystyrene-based resins [].

Q7: Are there any specific advantages of using this compound over other coupling reagents?

A7: this compound possesses several advantages that make it a desirable alternative to conventional benzotriazole-based coupling reagents:

- Higher Solubility: this compound exhibits enhanced solubility in a variety of organic solvents, simplifying reaction setups and potentially improving reaction kinetics [, ].

- Water-Soluble Byproduct: The byproduct generated during the coupling reaction is water-soluble, allowing for easier purification of the synthesized peptides [].

- Colorimetric Reaction Monitoring: The color change accompanying the reaction with this compound can be utilized to monitor the progress of the coupling reaction visually [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。